molecular formula C₂₄H₁₄D₆N₄O B1146840 Sudan 4 D6 (naphthyl D6) CAS No. 1014689-18-9

Sudan 4 D6 (naphthyl D6)

Cat. No.: B1146840
CAS No.: 1014689-18-9
M. Wt: 386.48
InChI Key:
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Description

Sudan 4 D6 (naphthyl D6) is a synthetic dye that has been used in a variety of scientific experiments and research applications. It is a red-orange dye that is used in the synthesis of organic compounds and is also used to label biological molecules. Sudan 4 D6 is a member of the naphthyl group of dyes, which are characterized by their bright color, high solubility, and strong fluorescence. This dye has been used in a variety of scientific experiments and research applications, including biochemical and physiological studies, cell-based assays, and high-throughput screening.

Scientific Research Applications

Vibrational and Theoretical Studies

Research into azo dyes like Sudan III focuses on understanding their molecular structure, electronic, and optical properties. For instance, a study on Sudan III explored its molecular structure and nonlinear optical properties using density functional theory (DFT) calculations. Vibrational frequencies determined through experimental and theoretical methods provide insights into the compound's potential applications in non-linear optics and photonic devices (Eşme & Sagdinc, 2013).

Fluorescence and Imaging Applications

Another area of application is in fluorescence imaging, where derivatives like o-phenylazonaphthol show aggregation-induced emission (AIE) properties. This characteristic is valuable for developing fluorogenic materials for sensing and bio-imaging applications. Such materials have been utilized in two-photon cell imaging, demonstrating potential for advanced imaging techniques in biological research (Yoon et al., 2019).

Analytical Method Development

In analytical chemistry, Sudan dyes serve as important analytes in the development of detection methods for food adulteration. Techniques such as reversed-phase liquid chromatography and liquid chromatography-mass spectrometry (LC-MS) have been employed to detect Sudan I in food products, demonstrating the importance of these compounds in ensuring food safety (Mazzetti et al., 2004).

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) have been developed for the selective extraction and detection of Sudan dyes from complex matrices like food products. This approach highlights the role of Sudan dyes in the development of specific, high-affinity materials for analytical applications (Qiao et al., 2011).

Mechanism of Action

Sudan 4 D6 (naphthyl D6) may be used as an internal standard for the determination of azo dyes in hot chilli food samples by pressurised liquid extraction and liquid chromatography with electrospray ionization-tandem mass spectrometry .

Safety and Hazards

Sudan 4 D6 (naphthyl D6) is classified as a controlled product . It can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction and is suspected of causing cancer .

Future Directions

As Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound, it is likely to continue to be used in various testing and analysis in the food and beverage industry . Its use as an internal standard for the determination of azo dyes in food samples suggests potential applications in food safety and quality control .

Properties

IUPAC Name

3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3/i4D,5D,8D,9D,11D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGMCJBQGBLKT-NDTQNISJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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